![molecular formula C14H13N3 B1335320 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine CAS No. 512810-08-1](/img/structure/B1335320.png)
1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. It can also include studying its spectral properties .Scientific Research Applications
Organic Synthesis Intermediates
1-(Naphthalen-1-ylmethyl)-1H-pyrazol-4-amine: serves as a versatile intermediate in organic synthesis. Its naphthylmethyl moiety can participate in various chemical reactions, making it a valuable precursor for synthesizing complex molecules. For instance, it can be used to create novel selenyl acetic acid derivatives, which have shown potential in synthesizing compounds with antibacterial and antifungal properties .
Fungicidal Applications
This compound has been explored for its fungicidal properties, particularly against Rhizoctonia solani , a plant pathogen responsible for various crop diseases. Research indicates that derivatives of this compound can disrupt the cell wall and membrane synthesis of the fungus, leading to its inhibition .
Biological Activity Studies
The naphthalene core of the compound is of interest due to its presence in many biologically active molecules. Studies have focused on the naturally occurring naphthalenes, summarizing their occurrence, isolation, identification, biosynthesis, and biological activities, which can provide insights into the potential applications of 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine in medicinal chemistry .
Mechanism of Action
Target of Action
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been studied for its inhibitory effects on rhizoctonia solani
Mode of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . This suggests that 1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine may interact with its targets in a way that disrupts normal cellular structures and functions.
Biochemical Pathways
The related compound nnpcn was found to affect several metabolic pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding
Result of Action
solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-13-8-16-17(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-8,10H,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNMQLKBLTLSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260709 |
Source
|
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-amine | |
CAS RN |
512810-08-1 |
Source
|
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Naphthalenylmethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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